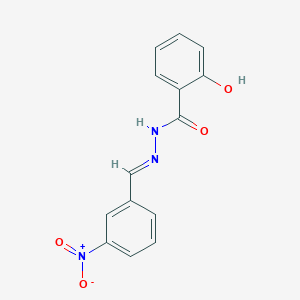![molecular formula C17H16ClN3O2 B11554545 N-(5-Chloro-2-methylphenyl)-1-{N'-[(E)-(3-methylphenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B11554545.png)
N-(5-Chloro-2-methylphenyl)-1-{N'-[(E)-(3-methylphenyl)methylidene]hydrazinecarbonyl}formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Chloro-2-methylphenyl)-1-{N’-[(E)-(3-methylphenyl)methylidene]hydrazinecarbonyl}formamide is a complex organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a hydrazinecarbonyl group attached to a formamide moiety, with additional substituents including a 5-chloro-2-methylphenyl group and an (E)-(3-methylphenyl)methylidene group. The structural complexity and functional groups present in this compound make it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methylphenyl)-1-{N’-[(E)-(3-methylphenyl)methylidene]hydrazinecarbonyl}formamide typically involves the following steps:
Formation of the Hydrazine Derivative: The initial step involves the reaction of 5-chloro-2-methylphenylhydrazine with formic acid to form the hydrazinecarbonyl intermediate.
Condensation Reaction: The hydrazinecarbonyl intermediate is then subjected to a condensation reaction with (E)-(3-methylphenyl)methylidene to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
N-(5-Chloro-2-methylphenyl)-1-{N’-[(E)-(3-methylphenyl)methylidene]hydrazinecarbonyl}formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-(5-Chloro-2-methylphenyl)-1-{N’-[(E)-(3-methylphenyl)methylidene]hydrazinecarbonyl}formamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(5-Chloro-2-methylphenyl)-1-{N’-[(E)-(3-methylphenyl)methylidene]hydrazinecarbonyl}formamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.
Cell Signaling Pathways: Affecting cell signaling pathways that regulate cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
N-(5-Chloro-2-methylphenyl)hydrazinecarboxamide: Similar structure but lacks the (E)-(3-methylphenyl)methylidene group.
N-(2-Methylphenyl)-1-{N’-[(E)-(3-methylphenyl)methylidene]hydrazinecarbonyl}formamide: Similar structure but lacks the chloro substituent.
Uniqueness
N-(5-Chloro-2-methylphenyl)-1-{N’-[(E)-(3-methylphenyl)methylidene]hydrazinecarbonyl}formamide is unique due to the presence of both the 5-chloro-2-methylphenyl and (E)-(3-methylphenyl)methylidene groups, which confer specific chemical and biological properties
特性
分子式 |
C17H16ClN3O2 |
|---|---|
分子量 |
329.8 g/mol |
IUPAC名 |
N-(5-chloro-2-methylphenyl)-N'-[(E)-(3-methylphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C17H16ClN3O2/c1-11-4-3-5-13(8-11)10-19-21-17(23)16(22)20-15-9-14(18)7-6-12(15)2/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+ |
InChIキー |
XZXCALTUUFCBKR-VXLYETTFSA-N |
異性体SMILES |
CC1=CC(=CC=C1)/C=N/NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C |
正規SMILES |
CC1=CC(=CC=C1)C=NNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol](/img/structure/B11554468.png)
![2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide](/img/structure/B11554475.png)
![5-acetyl-3-amino-6-methyl-N-(3-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11554476.png)
![2-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11554478.png)
![Bis[2-(prop-2-en-1-yl)phenyl] 4,4'-sulfonyldibenzoate](/img/structure/B11554486.png)

![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11554504.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-4-ethoxybenzohydrazide](/img/structure/B11554519.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11554533.png)
![N-(2-Nitrophenyl)-4-{4-[(2-nitrophenyl)carbamoyl]phenoxy}benzamide](/img/structure/B11554540.png)
![N'-[(E)-(2,3-dibromo-4,5-dihydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11554541.png)
![N'-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B11554543.png)
![(3E)-3-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide](/img/structure/B11554549.png)
